![molecular formula C10H9N3O4 B186820 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 72721-23-4](/img/structure/B186820.png)
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 8-nitroimidazo[1,2-a]pyridine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of E8NIPC and its derivatives, particularly against resistant strains of parasites such as Entamoeba histolytica and Trichomonas vaginalis.
Case Study: Exploratory Toxicology Studies
A study published in 2022 investigated the antiparasitic activity of various imidazo[1,2-a]pyridine derivatives, including E8NIPC. The research focused on determining the efficacy of these compounds against metronidazole-resistant strains. The findings indicated that certain derivatives exhibited significant antiparasitic effects while maintaining low toxicity levels in non-clinical trials. This suggests that E8NIPC could serve as a lead compound for developing new treatments for trichomoniasis and amoebiasis, addressing the growing issue of drug resistance in these infections .
Tuberculosis Treatment Development
E8NIPC is also being explored for its potential in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Recent Developments
A comprehensive review discussed the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, including E8NIPC. The review emphasized that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity against tuberculosis pathogens. Specifically, E8NIPC showed promise in preliminary tests for inhibiting the growth of MDR-TB strains, making it a candidate for further development in anti-TB therapies .
Medicinal Chemistry Applications
In medicinal chemistry, E8NIPC serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities.
Synthetic Approaches
The synthesis of E8NIPC can be achieved through various methods, including copper-catalyzed reactions involving aminopyridines and nitroolefins. Such synthetic strategies allow researchers to explore a wide range of derivatives that may possess enhanced pharmacological profiles or reduced side effects compared to existing drugs .
Toxicological Considerations
Understanding the safety profile of E8NIPC is crucial for its application in therapeutic contexts.
Toxicity Studies
Toxicological assessments have shown that E8NIPC exhibits low toxicity in preliminary studies. For instance, acute toxicity tests indicated no significant adverse effects on liver and kidney functions at therapeutic doses, allowing for continued exploration in clinical settings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyridine carboxylic acids: These compounds have a carboxylic acid group instead of an ester group, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of the nitro group and the ethyl ester group, which confer specific chemical and biological properties .
Biological Activity
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including multidrug-resistant strains of tuberculosis (TB). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds. The presence of the nitro group and the carboxylate moiety is believed to enhance its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of ATP Homeostasis : Similar compounds have been shown to inhibit ATP synthesis by targeting the QcrB protein in Mycobacterium tuberculosis (Mtb), leading to energy depletion in bacterial cells .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both replicating and non-replicating strains of Mtb. This is crucial for treating latent TB infections where bacteria remain dormant but viable .
Biological Activity Against Mycobacterium tuberculosis
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, show promising anti-TB activity. Notable findings include:
- Minimum Inhibitory Concentrations (MICs) : Studies indicate that certain derivatives possess MIC values as low as 0.03 to 0.8μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb .
- In Vivo Efficacy : In animal models, the pharmacokinetic profile suggests good bioavailability and prolonged half-life, which are essential for effective treatment regimens. For instance, one study reported an area under the curve (AUC) of 3850 ng h mL with a half-life of 13.2 h .
Table 1: Summary of Biological Activity
Compound | MIC (μM) | Target Pathogen | Reference |
---|---|---|---|
This compound | ≤0.03 - 0.8 | Mtb (MDR/XDR) | |
Related derivatives | ≤0.006 - 0.04 | Mtb (H37Rv) | |
Compound 18 | <0.03 - 0.8 | Mtb (XDR) |
Toxicity Studies
Exploratory toxicology studies have assessed the safety profile of this compound and related compounds:
Properties
IUPAC Name |
ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKKFCMWQRERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358509 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72721-23-4 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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